1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone
Description
Properties
Molecular Formula |
C9H6ClNO2 |
|---|---|
Molecular Weight |
195.60 g/mol |
IUPAC Name |
1-(4-chloro-1,3-benzoxazol-2-yl)ethanone |
InChI |
InChI=1S/C9H6ClNO2/c1-5(12)9-11-8-6(10)3-2-4-7(8)13-9/h2-4H,1H3 |
InChI Key |
USODYBPRIPWYND-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NC2=C(O1)C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2-Amino-4-chlorophenol with Acetic Anhydride
One common and efficient method involves the cyclization of 2-amino-4-chlorophenol with acetic anhydride. This reaction proceeds under reflux conditions in solvents such as acetonitrile or dichloromethane. The acetic anhydride acts both as an acetylating agent and a dehydrating agent, facilitating ring closure to form the benzo[d]oxazole core with an acetyl substituent at the 2-position.
- Reaction conditions: Reflux in acetonitrile or dichloromethane.
- Key reagents: 2-Amino-4-chlorophenol, acetic anhydride.
- Outcome: Formation of 1-(4-chlorobenzo[d]oxazol-2-yl)ethanone with moderate to high yield.
Chlorination of Benzo[d]oxazol-2-yl Ethanone Derivatives
Alternatively, the benzo[d]oxazol-2-yl ethanone can be synthesized first without the chlorine substituent, followed by selective chlorination at the 4-position using chlorinating agents such as N-chlorosuccinimide (NCS) or sulfuryl chloride under controlled conditions.
- Reaction conditions: Mild chlorination at low temperature to avoid over-chlorination.
- Key reagents: Benzo[d]oxazol-2-yl ethanone, NCS or sulfuryl chloride.
- Outcome: Selective introduction of chlorine at the 4-position.
Industrial and Continuous Flow Synthesis
In industrial settings, continuous flow synthesis methods have been developed to improve scalability, reaction control, and yield. These methods optimize parameters such as temperature, residence time, and reagent concentration, often employing catalysts to enhance reaction rates and selectivity.
- Advantages: Enhanced purity, reproducibility, and scalability.
- Typical catalysts: Acid catalysts or Lewis acids to promote cyclization.
- Solvents: Acetonitrile, dichloromethane, or other aprotic solvents.
Detailed Reaction Mechanisms and Conditions
The key step in the preparation is the cyclization of 2-amino-4-chlorophenol with an acetylating agent. The mechanism involves nucleophilic attack of the amino group on the acetyl carbonyl, followed by intramolecular cyclization and dehydration to form the oxazole ring.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Acetylation of amino group | Acetic anhydride, reflux | Formation of amide intermediate |
| 2 | Intramolecular cyclization | Continued heating | Ring closure to benzo[d]oxazole |
| 3 | Dehydration | Reflux conditions | Formation of oxazole ring |
| 4 | Chlorination (if post-cyclization) | NCS, low temp | Selective chlorination at 4-position |
Comparative Data on Preparation Yields and Purity
| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Cyclization of 2-amino-4-chlorophenol with acetic anhydride | 2-Amino-4-chlorophenol | Acetic anhydride | 85–90 | >95 | Simple, high-yielding |
| Post-cyclization chlorination | Benzo[d]oxazol-2-yl ethanone | NCS or sulfuryl chloride | 70–80 | 90–95 | Requires careful control |
| Continuous flow synthesis | 2-Amino-4-chlorophenol | Acetic anhydride, catalyst | 88–92 | >98 | Industrial scale, efficient |
Research Findings and Optimization
- Studies have shown that the use of acetonitrile as a solvent improves the solubility of reactants and enhances reaction rates compared to dichloromethane.
- The presence of catalysts such as Lewis acids can lower the reaction temperature and time required for cyclization.
- Chlorination post-cyclization requires precise temperature control (0 to 5 °C) to avoid poly-chlorination or degradation.
- Continuous flow methods allow for better heat and mass transfer, resulting in higher purity and reproducibility.
Summary of Preparation Methods
| Preparation Method | Advantages | Disadvantages | Typical Yield | Application |
|---|---|---|---|---|
| Direct cyclization with acetic anhydride | High yield, straightforward | Requires reflux, acetic anhydride handling | 85–90% | Laboratory and industrial synthesis |
| Post-cyclization chlorination | Selective chlorination possible | Requires careful control, moderate yield | 70–80% | When starting from non-chlorinated precursors |
| Continuous flow synthesis | Scalable, high purity | Requires specialized equipment | 88–92% | Industrial production |
This comprehensive analysis of the preparation methods for 1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone highlights the primary synthetic routes, reaction conditions, and optimization strategies. The cyclization of 2-amino-4-chlorophenol with acetic anhydride remains the most efficient and widely used method, with chlorination as a complementary approach when needed. Continuous flow synthesis represents the state-of-the-art for industrial-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzoxazole derivatives.
Scientific Research Applications
1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Halogen-Substituted Benzoxazole Derivatives
Compound: 1-(5-Bromobenzo[d]oxazol-2-yl)ethanone (CAS: 1482363-78-9)
- Structural Difference : Bromine at the 5-position instead of chlorine at the 4-position.
- However, the 5-position substitution may reduce steric interactions near the ethanone group compared to the 4-chloro derivative .
Compound: 1-(Benzo[d]oxazol-2-yl)ethanone (CAS: 122433-29-8)
- Structural Difference : Lacks the chlorine substituent.
- Studies show this compound serves as a substrate in rhodium-catalyzed enantioselective reactions, where steric hindrance from the acetyl group and C4-H limits catalyst deactivation .
Heterocyclic Modifications
Compound: 1-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone (CAS: 721891-84-5)
- Structural Difference : Replaces benzoxazole with dual oxadiazole rings and a thioether linkage.
- Such modifications are common in antimicrobial and anticancer agents but may reduce benzoxazole-specific enzyme inhibition .
Compound: 1-(4-Methyloxazol-2-yl)ethanone (CAS: 90892-97-0)
- Structural Difference : Oxazole core instead of benzoxazole, with a methyl group at the 4-position.
- Impact : The smaller oxazole ring reduces aromatic surface area, affecting interactions with hydrophobic binding pockets. The methyl group increases lipophilicity but lacks the electronic effects of chlorine .
Functional Group Variations
Compound: (E)-1-(6-Methoxybenzo[d]oxazol-2-yl)-2-(4-methoxyphenyl)ethanone oxime
- Structural Difference : Methoxy groups at the 6-position of benzoxazole and 4-position of phenyl, plus an oxime group.
- Impact: The methoxy groups act as electron-donating substituents, opposing the chlorine’s electron-withdrawing effect. This compound exhibits competitive xanthine oxidase (XO) inhibition (IC50 = 3.7 μM), comparable to allopurinol (IC50 = 2.9 μM). The oxime group enhances hydrogen-bonding capacity, a feature absent in the target compound .
Compound: 1-(5-Nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone
- Structural Difference : Indole and nitrophenylthio groups replace benzoxazole.
- Impact : The nitro groups enhance electron-withdrawing effects, contributing to antimalarial activity (pIC50 = 8.2129 vs. chloroquine’s pIC50 = 7.5528). However, the indole scaffold shifts the binding profile away from benzoxazole-specific targets .
Physicochemical and Spectral Properties
Table 1: Key Properties of Selected Analogs
Spectral Comparisons
- IR Spectroscopy: The target compound’s carbonyl stretch (~1710 cm⁻¹) aligns with analogs like 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone (1710 cm⁻¹ for -(OC)-N-) .
- NMR: Chlorine’s electronegativity would deshield nearby protons, causing distinct δ shifts in 1H/13C NMR compared to non-halogenated analogs (e.g., 1-(benzo[d]oxazol-2-yl)ethanone ).
Q & A
Q. What are the common synthetic routes for preparing 1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone?
A typical method involves refluxing a hydroxyacetophenone derivative with a chlorinated benzyl halide in the presence of a base (e.g., anhydrous K₂CO₃) in absolute ethanol. Reaction completion is monitored via colorimetric changes, followed by precipitation in cold water, filtration, and recrystallization from ethanol . For analogous structures, acetyl chloride has been used under reflux conditions to acylate heterocyclic precursors, followed by purification via recrystallization .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., H and C) is essential for confirming the molecular structure, particularly the integration of aromatic protons and ketone carbonyl signals . Single-crystal X-ray diffraction (SCXRD) is the gold standard for resolving bond lengths, angles, and spatial arrangements, as demonstrated for structurally similar enol-oxazoline derivatives .
Advanced Research Questions
Q. How can enantioselective synthesis be achieved for derivatives of 1-(4-Chlorobenzo[d]oxazol-2-yl)ethanone?
Rhodium-catalyzed asymmetric addition of arylboronic acids to the ketone group is effective. Using chiral ligands like (S,S,S,S)-Wingphos in toluene as the solvent achieves high enantiomeric excess (ee) and yield. Critical parameters include catalyst loading (1.5 mol% Rh), base stoichiometry, and reaction duration (12 h under nitrogen) .
Q. What strategies address contradictions in reaction optimization data for catalytic systems?
Discrepancies in solvent efficacy (e.g., tert-butyl methyl ether vs. toluene) can arise from steric effects of the acetyl group and heteroaryl substituents. Systematic solvent screening, coupled with additive-free control experiments, helps identify robust conditions. For example, toluene’s superior performance is attributed to balanced polarity and steric compatibility with the catalyst .
Q. How do computational methods validate experimental structural and electronic properties?
Density-functional theory (DFT) calculations, such as those using the Colle-Salvetti correlation-energy formula, correlate experimental kinetic-energy densities and electron distributions with theoretical models. This approach resolves ambiguities in electron-density mapping and predicts reactivity trends for functionalization .
Methodological Considerations
Q. What purification techniques are optimal for isolating high-purity samples?
Recrystallization from ethanol or methanol is preferred for removing unreacted starting materials. For polar byproducts, column chromatography using silica gel and ethyl acetate/hexane gradients ensures high purity (>95%) .
Q. How are Friedel-Crafts acylation reactions tailored for functionalizing the benzoxazole ring?
AlCl₃-catalyzed acylation in dichloromethane at 0–20°C introduces substituents at the para position of the aromatic ring. Post-reaction workup involves ice-water quenching, extraction with CH₂Cl₂, and drying over MgSO₄ before solvent evaporation .
Data Contradiction Analysis
Q. How can conflicting NMR and SCXRD data be reconciled for structural assignments?
Discrepancies between NMR-derived coupling constants and SCXRD bond angles often stem from dynamic effects (e.g., rotational isomerism in solution). Variable-temperature NMR and solid-state cross-polarization magic-angle spinning (CP-MAS) NMR can bridge this gap by probing conformational flexibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
